Diethyl pentafluorophenyl-malonate
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Overview
Description
Synthesis Analysis
Diethyl pentafluorophenyl-malonate can be synthesized through the reaction of sodium diethyl malonate and hexafluorobenzene, yielding a 47% isolated yield. This synthesis avoids the use of toxic substances like cyanides and perfluorinated benzyl halides, presenting a safer method for obtaining this compound (Taydakov & Kiskin, 2020).
Molecular Structure Analysis
The molecular structure of diethyl pentafluorophenyl-malonate and related compounds has been elucidated using techniques such as X-ray diffraction analysis. For instance, diethyl 2-(4-methylbenzylidene)malonate, a similar compound, exhibits specific crystalline structures stabilized by hydrogen bond interactions (Achutha et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving diethyl pentafluorophenyl-malonate include hydrolysis and arylation. Hydrolysis under certain conditions fails to produce the desired acid but instead yields 2-(perfluorophenyl)acetic acid (Taydakov & Kiskin, 2020). Arylation reactions have been explored to synthesize alpha-aryl malonates from aryl iodides and diethyl malonate, offering an efficient synthetic pathway (Hennessy & Buchwald, 2002).
Physical Properties Analysis
The physical properties of diethyl pentafluorophenyl-malonate and related compounds, such as crystallinity and hydrogen bonding, are crucial for their reactivity and use in synthesis. The structure and packing in the crystal lattice can influence the compound's behavior in chemical reactions (Achutha et al., 2016).
Chemical Properties Analysis
The chemical properties of diethyl pentafluorophenyl-malonate, such as reactivity with various nucleophiles and electrophiles, underpin its utility in organic synthesis. For example, its role as a precursor in the synthesis of quinoline derivatives highlights its importance in the development of compounds with potential biological activities (Valle et al., 2018).
Scientific Research Applications
Cyclocondensation Reactions
Malonates, including derivatives like diethyl malonates, serve as reagents in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. These reactions are crucial for synthesizing various heterocyclic compounds that have applications in pharmaceuticals and materials science (Stadlbauer et al., 2001).
Hydrolysis and Derivative Synthesis
Research on the hydrolysis of diethyl 2-(perfluorophenyl)malonate led to an alternative pathway for synthesizing 2-(perfluorophenyl)acetic acid, demonstrating the compound's utility as a precursor for further chemical transformations without relying on toxic substances (Taydakov & Kiskin, 2020).
Metal-Organic Chemical Vapor Deposition (MOCVD)
Malonate complexes, including derivatives of diethyl malonate, have been synthesized for use as precursors in the MOCVD of HfO2 and ZrO2 thin films. These compounds exhibit promising thermal properties, including volatility and stability, making them suitable for thin-film deposition processes, a critical aspect of semiconductor fabrication (Pothiraja et al., 2009).
Electrophilic Amination
The use of diethyl 2-[N-(p-methoxyphenyl)imino]malonate in amination reactions with alkyl Grignard reagents has been explored, highlighting the versatility of malonate derivatives in synthesizing N-alkylation products. These findings demonstrate the utility of malonates in organic synthesis, particularly in the modification and functionalization of molecules for pharmaceutical applications (Niwa et al., 2002).
Safety And Hazards
Diethyl malonate is classified as a combustible liquid. It causes serious eye irritation and is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling diethyl malonate .
properties
IUPAC Name |
diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWVDXADPLRDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456364 |
Source
|
Record name | Diethyl pentafluorophenyl-malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pentafluorophenyl-malonate | |
CAS RN |
1582-05-4 |
Source
|
Record name | Diethyl pentafluorophenyl-malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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